molecular formula C21H22F3N3OS B319642 1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone

1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone

Cat. No.: B319642
M. Wt: 421.5 g/mol
InChI Key: RKYBMCOSMIXPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the Quinazoline Moiety: This can be synthesized through condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Final Coupling Reaction: The final step involves coupling the piperidine, trifluoromethyl, and quinazoline intermediates using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Use of Catalysts: Catalysts such as palladium or platinum may be employed to enhance reaction rates and selectivity.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize efficiency.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperidin-1-yl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}ethanone
  • 1-(4-Methylpiperidin-1-yl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}ethanone

Uniqueness

1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone is unique due to its combination of a piperidine ring, trifluoromethyl group, and quinazoline moiety

Properties

Molecular Formula

C21H22F3N3OS

Molecular Weight

421.5 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C21H22F3N3OS/c1-13-8-10-27(11-9-13)17(28)12-29-20-25-18-15-5-3-2-4-14(15)6-7-16(18)19(26-20)21(22,23)24/h2-5,13H,6-12H2,1H3

InChI Key

RKYBMCOSMIXPHQ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(CCC4=CC=CC=C43)C(=N2)C(F)(F)F

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(CCC4=CC=CC=C43)C(=N2)C(F)(F)F

Origin of Product

United States

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